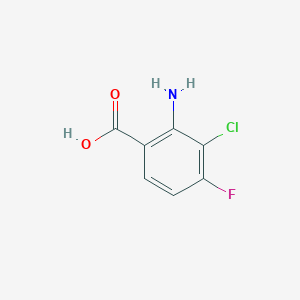

2-Amino-3-chloro-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

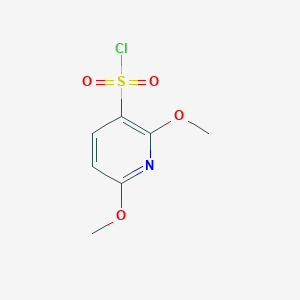

2-Amino-3-chloro-4-fluorobenzoic acid is a compound with the CAS Number: 1855799-43-7 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 189.57 . Its IUPAC name is this compound and its InChI code is 1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is soluble in 95% ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Amino-3-chloro-4-fluorobenzoic acid plays a significant role in the synthesis of heterocyclic compounds, which are crucial in drug discovery. The ability of such compounds to act as multireactive building blocks facilitates the preparation of diverse heterocyclic scaffolds, essential in pharmaceutical chemistry. For instance, its derivatives have been utilized in the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility and importance in medicinal chemistry research (Křupková et al., 2013; Kilburn et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, such as fluorinated benzoic acids, have been employed as reagents in fluorimetric determinations. These applications underscore the compound's utility in enhancing the sensitivity and specificity of biochemical assays, which is pivotal in both diagnostic and research settings (Imai & Watanabe, 1981).

Catalysis and Chemical Reactions

The compound has also found applications in catalysis, particularly in intramolecular reactions facilitated by transition metals like copper and palladium. These reactions are integral to the development of novel synthetic methodologies, enabling the efficient and selective formation of complex molecules from simpler precursors. Such advancements are crucial for the synthesis of new drugs and materials (Sahoo et al., 2012).

Material Science

In material science, the electrochemical polymerization of derivatives of this compound has been explored for the creation of conducting polymers. These polymers have potential applications in various fields, including electronics, energy storage, and sensors. The ability to tailor the electrical and physical properties of these polymers through chemical synthesis opens new avenues for research and technology development (Thiemann & Brett, 2001).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Wirkmechanismus

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

The compound has a predicted boiling point of 3372±420 °C and a predicted density of 1574±006 g/cm3 . These properties might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-4-fluorobenzoic acid. For instance, it should be stored in a well-ventilated place, kept cool, and away from heat/sparks/open flames/hot surfaces . These conditions can help maintain the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

2-amino-3-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGNGQVEUDVFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)

![Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2960483.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2960485.png)